Methyl 6-amino-3-chloropicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-amino-3-chloropicolinate is an organic compound with the molecular formula C(_7)H(_7)ClN(_2)O(_2) It is a derivative of picolinic acid, featuring an amino group at the 6-position and a chlorine atom at the 3-position on the pyridine ring, with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 6-amino-3-chloropicolinate can be synthesized through several methods. One common approach involves the chlorination of methyl 6-amino-2-pyridinecarboxylate. This reaction typically uses thionyl chloride (SOCl(_2)) or phosphorus oxychloride (POCl(_3)) as chlorinating agents under reflux conditions. The reaction proceeds as follows:
[ \text{Methyl 6-amino-2-pyridinecarboxylate} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine, depending on the reagents and conditions used.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOCH(_3)) in methanol.
Oxidation: Potassium permanganate (KMnO(_4)) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH(_4)) in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide (NaOH) under reflux.
Major Products:
Substitution: Methyl 6-amino-3-alkoxypicolinate.
Oxidation: Methyl 6-nitro-3-chloropicolinate.
Reduction: Methyl 6-amino-3-aminopicolinate.
Hydrolysis: 6-amino-3-chloropicolinic acid.
Scientific Research Applications
Methyl 6-amino-3-chloropicolinate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential as a precursor in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Industry: In agrochemicals, it is explored for its potential use in the synthesis of herbicides and pesticides.
Mechanism of Action
The mechanism by which methyl 6-amino-3-chloropicolinate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, the amino and chlorine substituents can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Methyl 6-amino-3-chloropicolinate can be compared with other picolinic acid derivatives:
Methyl 6-amino-2-chloropicolinate: Similar structure but with the chlorine atom at the 2-position.
Methyl 6-amino-4-chloropicolinate: Chlorine atom at the 4-position.
Methyl 6-amino-3-bromopicolinate: Bromine instead of chlorine at the 3-position.
Uniqueness: The specific positioning of the amino and chlorine groups in this compound imparts unique chemical reactivity and biological activity, making it a valuable compound for targeted synthesis and research applications.
By understanding the properties and applications of this compound, researchers can leverage its potential in various scientific and industrial fields.
Properties
IUPAC Name |
methyl 6-amino-3-chloropyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHPYPHVEHKNBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682478 |
Source
|
Record name | Methyl 6-amino-3-chloropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256835-20-7 |
Source
|
Record name | Methyl 6-amino-3-chloropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.